molecular formula C11H16O4S2 B14655625 Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester CAS No. 50780-61-5

Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester

Cat. No.: B14655625
CAS No.: 50780-61-5
M. Wt: 276.4 g/mol
InChI Key: JDAAIPDCYZCYRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester typically involves the reaction of malonic acid derivatives with 1,3-dithiolane-2-thione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the risk of side reactions. Purification of the final product is typically achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Amides, esters

Scientific Research Applications

Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfur-containing groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Di-isopropyl 1,3-dithiolane-2-ylidenemalonate
  • Isoprothiolane
  • Malonic acid, 2-(1,3-dithiolan-2-ylidene)-, diisopropyl ester

Uniqueness

Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester stands out due to its unique 1,3-dithietan-2-ylidene group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in various fields .

Properties

CAS No.

50780-61-5

Molecular Formula

C11H16O4S2

Molecular Weight

276.4 g/mol

IUPAC Name

dipropan-2-yl 2-(1,3-dithietan-2-ylidene)propanedioate

InChI

InChI=1S/C11H16O4S2/c1-6(2)14-9(12)8(11-16-5-17-11)10(13)15-7(3)4/h6-7H,5H2,1-4H3

InChI Key

JDAAIPDCYZCYRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(=C1SCS1)C(=O)OC(C)C

Origin of Product

United States

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